molecular formula C21H15BrN2O2 B2719235 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 882747-30-0

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2719235
CAS No.: 882747-30-0
M. Wt: 407.267
InChI Key: OARPBXHWWYPLOT-UHFFFAOYSA-N
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Description

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile is a useful research compound. Its molecular formula is C21H15BrN2O2 and its molecular weight is 407.267. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

Research has demonstrated innovative synthesis techniques for compounds structurally related to 2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile. For instance, the synthesis of 3-amino-1-aryl-9-methoxy-5,6-dihydro-1H-benzo[f]chromene-2-carbonitriles was achieved through reactions in aqueous media, highlighting efficient, less polluting methods that are environment friendly (Shi et al., 2006). Additionally, the electrocatalytic assembling of similar compounds showcases an efficient approach under mild conditions, suggesting its applicability in various synthetic processes (Vafajoo et al., 2014).

Antitumor Activity

Compounds with the benzo[g]chromene core have been investigated for their antitumor properties. Notably, derivatives have shown significant cytotoxic effects in human glioblastoma cells, indicating potential therapeutic applications (Haiba et al., 2016). Further, specific derivatives exhibited anti-proliferative properties and DNA binding capabilities in colorectal cancer cell lines, suggesting a mechanism involving apoptosis induction and potential for colon cancer treatment (Ahagh et al., 2019).

Heterocyclic Systems

The exploration of new heterocyclic systems incorporating the benzo[g]chromene scaffold has been a focus of recent research. Studies have extended libraries of these compounds, showcasing their potential in creating novel therapeutic agents with enhanced biological activities (Nasri & Bayat, 2018). This includes the development of derivatives with various substituents, aiming to optimize their pharmacological profiles.

Properties

IUPAC Name

2-amino-7-bromo-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O2/c1-25-16-4-2-3-13(8-16)20-17-9-14-7-15(22)6-5-12(14)10-19(17)26-21(24)18(20)11-23/h2-10,20H,24H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARPBXHWWYPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.